

Reproducibility and cross-validation of Sophocarpine monohydrate's biological effects.

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Compound of Interest

Compound Name: Sophocarpine monohydrate

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Sophocarpine Monohydrate: A Comparative Guide to its Biological Effects

Sophocarpine monohydrate, a quinolizidine alkaloid extracted from plants of the Sophora genus, has demonstrated a wide range of biological activities, positioning it as a compound of significant interest for therapeutic development. This guide provides a comparative analysis of its principal effects, supported by experimental data, to offer researchers, scientists, and drug development professionals a comprehensive overview of its potential.

Anti-inflammatory Effects

Sophocarpine has been shown to exert potent anti-inflammatory effects across various in vitro and in vivo models. Its mechanism of action primarily involves the modulation of key inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-kB) and mitogenactivated protein kinase (MAPK) pathways.[1][2]

A notable study on lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells demonstrated that sophocarpine at concentrations of 50 and 100µg/ml significantly suppressed the production of nitric oxide (NO) and pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[1] This effect was associated with the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.[1] Furthermore, sophocarpine was found to inhibit the activation of NF-κB by preventing the phosphorylation of its inhibitor, IκB.[1] It also attenuated the phosphorylation of p38 MAPK and



c-Jun NH2-terminal kinase (JNK), while having no effect on extracellular signal-regulated kinase 1/2 (Erk1/2).

In animal models, sophocarpine has shown significant anti-inflammatory activity. For instance, in a mouse model of xylene-induced ear edema, sophocarpine administered at doses of 20, 40, and 80 mg/kg resulted in a dose-dependent inhibition of edema. The highest dose (80 mg/kg) achieved a 59.95% inhibition, which was comparable to the 73.53% inhibition observed with the standard anti-inflammatory drug dexamethasone (2.5 mg/kg).

Comparative Data: Anti-inflammatory Activity

- Compound	Model	Concentration/ Dose	Key Findings	Reference
Sophocarpine	LPS-induced RAW 264.7 cells	50 and 100μg/ml	Suppressed NO, TNF-α, and IL-6 production; Inhibited iNOS and COX-2 expression.	
Sophocarpine	Xylene-induced ear edema in mice	20, 40, 80 mg/kg	Dose-dependent inhibition of edema (up to 59.95% at 80 mg/kg).	_
Dexamethasone	Xylene-induced ear edema in mice	2.5 mg/kg	73.53% inhibition of edema.	
Aspirin	Acetic acid- induced writhing in mice	100 mg/kg	78.6% inhibition of nociception.	_
Sophocarpine	Acetic acid- induced writhing in mice	80 mg/kg	47.7% inhibition of nociception.	





Experimental Protocol: In Vitro Anti-inflammatory Assay

Cell Culture and Treatment: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are pre-treated with various concentrations of sophocarpine for 1 hour before stimulation with 1 μ g/mL of lipopolysaccharide (LPS) for 24 hours.

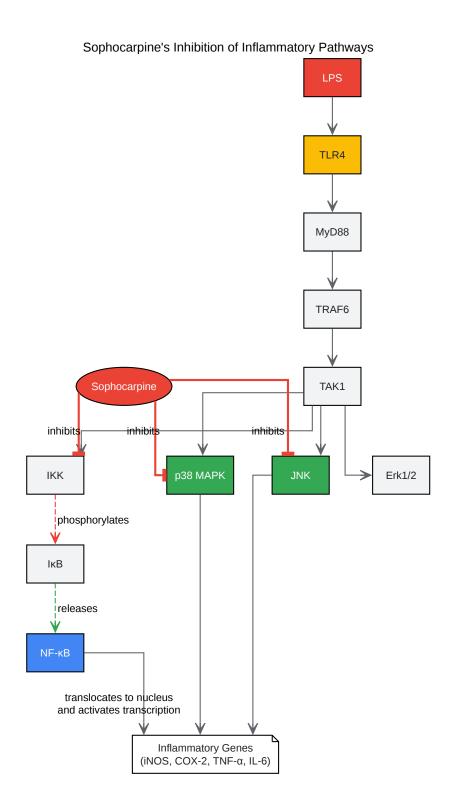
Nitric Oxide (NO) Assay: The concentration of NO in the culture supernatant is measured using the Griess reagent.

Cytokine Analysis: The levels of TNF- α and IL-6 in the culture supernatant are quantified using enzyme-linked immunosorbent assay (ELISA) kits.

Western Blot Analysis: Cell lysates are prepared and subjected to SDS-PAGE, followed by transfer to a PVDF membrane. The membranes are probed with primary antibodies against iNOS, COX-2, phospho-IkB, IkB, phospho-p38, p38, phospho-JNK, JNK, phospho-Erk1/2, and Erk1/2, followed by HRP-conjugated secondary antibodies. Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway: Sophocarpine's Anti-inflammatory Mechanism





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Caption: Sophocarpine inhibits LPS-induced inflammation by blocking NF-κB, p38, and JNK pathways.

Anticancer Effects

Sophocarpine has demonstrated significant anticancer activity against various cancer cell lines, including prostate, lung, and colorectal cancer. Its mechanisms of action include the induction of apoptosis, inhibition of cell proliferation, and suppression of invasion and migration.

In human prostate cancer cell lines PC93 and TSU-Pr1, sophocarpine markedly inhibited cell proliferation in a concentration- and time-dependent manner. It also triggered apoptosis, as evidenced by TUNEL and flow cytometry assays. Mechanistically, sophocarpine treatment led to a significant increase in the expression of the pro-apoptotic proteins Bax and p53, and a reduction in the anti-apoptotic protein Bcl-2. In vivo studies using nude mice with subcutaneous xenografts of PC-93 cells showed that sophocarpine treatment hindered tumor progression.

Furthermore, sophocarpine has been shown to enhance the efficacy of conventional chemotherapeutic drugs. For example, it potentiated the inhibitory effect of oxaliplatin on colorectal cancer liver metastasis both in vitro and in vivo.

Comparative Data: Anticancer Activity



Compound	Cell Line	IC50	Key Findings	Reference
Sophocarpine	Lung Cancer A549 cells	3.68 mM	Significant inhibitory effect.	
Sophocarpine	Prostate Cancer PC93 & TSU-Pr1	Not specified	Inhibited proliferation, induced apoptosis.	
Sophocarpine + Oxaliplatin	LoVo human colon cancer cells	Combination Index = 0.58	Synergistic inhibition of proliferation, invasion, and migration.	_
Sophoridine + Cisplatin	Lung cancer cells	Not specified	Sophoridine enhanced the effects of cisplatin.	

Experimental Protocol: In Vitro Anticancer Assay

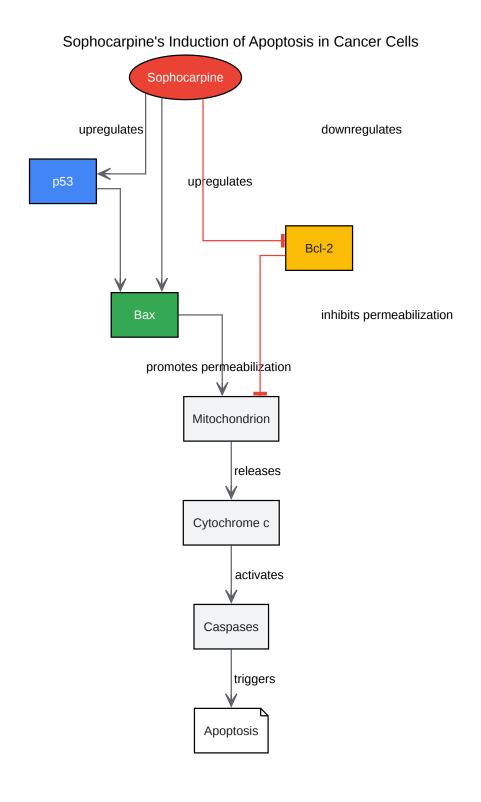
Cell Proliferation Assay (MTT Assay): Cancer cells are seeded in 96-well plates and treated with various concentrations of sophocarpine for different time points (e.g., 24, 48, 72 hours). MTT reagent is then added to each well, and the absorbance at 570 nm is measured to determine cell viability.

Apoptosis Assay (Flow Cytometry): Cells treated with sophocarpine are harvested, washed, and stained with Annexin V-FITC and Propidium Iodide (PI). The percentage of apoptotic cells is then analyzed by flow cytometry.

Western Blot Analysis: Cell lysates from treated and untreated cells are analyzed by Western blotting using antibodies against apoptosis-related proteins such as Bax, Bcl-2, and p53.

Signaling Pathway: Sophocarpine's Pro-Apoptotic Mechanism





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Caption: Sophocarpine induces apoptosis by upregulating p53 and Bax, and downregulating Bcl-2.

Antiviral Effects

Sophocarpine has also been investigated for its antiviral properties. A study on Enterovirus 71 (EV71), a major cause of hand, foot, and mouth disease, showed that sophocarpine inhibited EV71 infection in Vero cells. The 50% inhibitory concentration (IC50) against EV71 was determined to be 350 μ g/ml, while the 50% cytotoxicity concentration (CC50) for Vero cells was 1,346 μ g/ml, indicating a selective antiviral effect. The study suggested that sophocarpine exerts its inhibitory effect when the cells are treated with the compound prior to viral infection.

Another study reported that sophocarpine exhibited antiviral activity against hepatitis B virus (HBV) in HepG2.2.15 cells. It was more effective in reducing hepatitis B surface antigen (HBsAg) levels compared to sophoridine and lamivudine.

Comparative Data: Antiviral Activity

Compound	Virus	Cell Line	IC50	Key Findings	Reference
Sophocarpine	Enterovirus 71 (EV71)	Vero cells	350 μg/ml	Inhibited viral infection, particularly when administered pre-infection.	
Sophocarpine	Hepatitis B Virus (HBV)	HepG2.2.15 cells	Not specified	More effective in reducing HBsAg than sophoridine and lamivudine.	

Experimental Protocol: Antiviral Assay



Cytotoxicity Assay (MTT Assay): Vero cells are treated with various concentrations of sophocarpine for 48 hours to determine the CC50 value.

Antiviral Activity Assay: Vero cells are seeded in 96-well plates. In one experimental setup, cells are pre-treated with sophocarpine for a specific duration before being infected with EV71. In another setup, the virus is pre-incubated with sophocarpine before being added to the cells. After incubation, the cytopathic effect (CPE) is observed, and cell viability is measured using the MTT assay to determine the IC50 value.

Experimental Workflow: Antiviral Activity Assessment

Caption: A two-stage workflow to determine the cytotoxicity and antiviral efficacy of sophocarpine.

In conclusion, the available data strongly suggest that **sophocarpine monohydrate** possesses multifaceted biological activities that warrant further investigation. While the reproducibility of these findings across different laboratories would strengthen its therapeutic potential, the existing evidence provides a solid foundation for its continued development as a promising anti-inflammatory, anticancer, and antiviral agent.

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